molecular formula C17H16N2O4S2 B11705864 6-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B11705864
M. Wt: 376.5 g/mol
InChI Key: XFKLYQKMNHKBQO-UHFFFAOYSA-N
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Description

6-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound with a molecular formula of C19H18N2O6S2 and a molecular weight of 434.493 g/mol . This compound is notable for its unique structure, which includes an indole moiety, a thiazolidine ring, and a hexanoic acid chain. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of an indole derivative with a thiazolidine-2,4-dione derivative under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of industrial organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiazolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in scientific research.

Biological Activity

The compound 6-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula

  • C : 26
  • H : 25
  • N : 3
  • O : 5
  • S : 2

Structural Characteristics

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the indole moiety is significant as indole derivatives are often associated with anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown selective cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AK5628.5 - 14.9
Compound BHeLa8.9 - 15.1
Compound CMDA-MB-36112.7 - 25.6

These findings suggest that modifications in the thiazolidinone structure can lead to enhanced cytotoxicity against specific cancer types.

The proposed mechanisms for the anticancer activity of thiazolidinones include:

  • Induction of Apoptosis : Many thiazolidinone derivatives induce apoptosis through intrinsic and extrinsic pathways.
  • Inhibition of Cell Proliferation : Studies have demonstrated that these compounds can inhibit key cell cycle regulators, leading to reduced proliferation rates in cancer cells.

Antimicrobial Activity

Thiazolidinones have also been evaluated for their antimicrobial properties. For example, molecular docking studies indicate that certain thiazolidinone derivatives exhibit high binding affinity to bacterial targets, suggesting potential as antibacterial agents .

Enzyme Inhibition

The compound's ability to inhibit enzymes has been a focal point in research:

  • Tyrosinase Inhibition : Some derivatives have shown promising results as tyrosinase inhibitors, which are critical in treating hyperpigmentation disorders.
  • Protein Kinase Inhibition : Recent studies found that thiazolidinones could inhibit various protein kinases involved in cancer progression .

Synthesis and Evaluation

A study conducted by researchers synthesized a library of thiazolidinones and evaluated their biological activities against several protein kinases and tumor cell lines. Among these compounds, some exhibited IC50 values as low as 0.028μM0.028\mu M, indicating potent inhibitory activity against target proteins .

Clinical Relevance

The ongoing exploration of thiazolidinones in clinical settings has revealed their potential as lead compounds for drug development. Their unique structural features allow for modifications that enhance efficacy and reduce toxicity.

Properties

Molecular Formula

C17H16N2O4S2

Molecular Weight

376.5 g/mol

IUPAC Name

6-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid

InChI

InChI=1S/C17H16N2O4S2/c20-12(21)8-2-1-5-9-19-16(23)14(25-17(19)24)13-10-6-3-4-7-11(10)18-15(13)22/h3-4,6-7,23H,1-2,5,8-9H2,(H,20,21)

InChI Key

XFKLYQKMNHKBQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CCCCCC(=O)O)O

Origin of Product

United States

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